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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of GRC

17536 (also known as ISC 17536), a potent and selective antagonist of the Transient Receptor

Potential Ankyrin 1 (TRPA1) channel. This document summarizes key preclinical and clinical

data, details experimental methodologies, and visualizes the underlying signaling pathways

and experimental workflows.

Core Pharmacology
GRC 17536 is an orally available small molecule that has been investigated for its therapeutic

potential in treating inflammatory conditions, neuropathic pain, and respiratory disorders.[1][2]

Its primary mechanism of action is the selective inhibition of the TRPA1 ion channel, a key

sensor for a variety of noxious stimuli.[1]

Mechanism of Action:

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel

predominantly expressed on sensory neurons.[1][3] It is activated by a wide range of

exogenous irritants, such as those found in cigarette smoke and environmental pollutants, as
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well as endogenous inflammatory mediators.[1] Activation of the TRPA1 channel leads to an

influx of calcium (Ca²⁺), which in turn triggers the release of pro-inflammatory neuropeptides

like Substance P (SP) and calcitonin gene-related peptide (CGRP).[2] This cascade results in

neurogenic inflammation, contributing to the sensations of pain and cough.[2] GRC 17536

exerts its pharmacological effect by blocking this TRPA1-mediated Ca²⁺ influx.[4][5]

There is also evidence suggesting a crosstalk between Toll-Like Receptors (TLRs) and TRPA1.

Ligands for TLR4, TLR7, and TLR8, which are implicated in bacterial and viral pathogenesis,

have been shown to upregulate the expression and enhance the activity of the TRPA1 receptor.

[4][6]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for GRC 17536.

Table 1: In Vitro Potency of GRC 17536

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://ayurpooja.blogspot.com/2015/11/drugs-in-clinical-pipeline-grc-17536.html?m=1
https://www.dimabio.com/blog/trpa1-what-a-therapeutic-target-for-pain
https://www.dimabio.com/blog/trpa1-what-a-therapeutic-target-for-pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018403/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0097005
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018403/
https://pubmed.ncbi.nlm.nih.gov/24819048/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361733?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Agonist(s) System Value Reference

IC₅₀
Multiple

Activators

Human TRPA1

Receptor
1 - 6 nM [1]

IC₅₀ General

TRPA1

Biochemical

Assay

< 10 nM [1]

Inhibition of Ca²⁺

uptake
LPS + AITC

hTRPA1/CHO

cells

51.3% at 10 nM,

98.4% at 1 µM
[4][5]

Inhibition of Ca²⁺

uptake

Loxoribine +

AITC

hTRPA1/CHO

cells

56.6% at 10 nM,

98.6% at 1 µM
[4][5]

Inhibition of Ca²⁺

uptake
ssRNA40 + AITC

hTRPA1/CHO

cells

63.0% at 10 nM,

96.1% at 1 µM
[4][5]

Inhibition of Ca²⁺

uptake
LPS + AITC A549 cells

40.4% at 10 nM,

95.3% at 1 µM
[4][5]

Inhibition of Ca²⁺

uptake

Loxoribine +

AITC
A549 cells

68.1% at 10 nM,

97.4% at 1 µM
[4][5]

Inhibition of Ca²⁺

uptake
ssRNA40 + AITC A549 cells

53.2% at 10 nM,

98.7% at 1 µM
[4][5]

Table 2: In Vivo Efficacy of GRC 17536 in a Guinea Pig Cough Model

Dose
Route of
Administration

Inhibition of Citric
Acid-Induced
Cough

Reference

60 mg/kg Intraperitoneal (i.p.) 79% [4][5]

100 mg/kg Intraperitoneal (i.p.) 89% [4][5]

Table 3: Clinical Efficacy of GRC 17536 in Painful Diabetic Peripheral Neuropathy (Phase IIa)
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Treatment Group Dose

Mean Change from
Baseline in 24-hour
Average Pain
Intensity Score
(Week 4)

Reference

GRC 17536 250 mg twice daily -1.9 [7][8]

Placebo N/A -1.7 [7][8]

Experimental Protocols
1. In Vitro Calcium Influx Assay:

Objective: To determine the inhibitory effect of GRC 17536 on TRPA1 channel activation.

Methodology: Fluorimetric and radiometric Ca²⁺ influx assays were performed using cell

lines expressing the human TRPA1 receptor (e.g., hTRPA1/CHO) and human lung fibroblast

cells (CCD19-Lu) or human lung epithelial cells (A549).[4][5]

Cells were cultured to an appropriate density.

GRC 17536 was added to the cells 15 minutes prior to the addition of a TRPA1 agonist.

A known TRPA1 agonist (e.g., citric acid, allyl isothiocyanate (AITC)) was added to

stimulate Ca²⁺ influx.

For experiments involving TLRs, ligands such as lipopolysaccharide (LPS), loxoribine, or

ssRNA40 were added to the cells for 16-18 hours prior to the assay.[4][5]

The intracellular Ca²⁺ concentration was measured using a fluorescent indicator

(fluorimetric assay) or by quantifying the uptake of radioactive ⁴⁵Ca²⁺ (radiometric assay).

The IC₅₀ value was calculated by determining the concentration of GRC 17536 that

produced a 50% inhibition of the agonist-induced Ca²⁺ influx.

2. In Vivo Guinea Pig Cough Model:
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Objective: To evaluate the anti-tussive efficacy of GRC 17536.

Methodology:

Male Dunkin-Hartley guinea pigs were used for the study.

Animals were pre-treated with GRC 17536 (e.g., 60 and 100 mg/kg, i.p.) or vehicle.

After a set period, the animals were exposed to an aerosolized solution of citric acid to

induce a cough response.

The number of coughs was recorded for a defined period following the citric acid

challenge.

The percentage inhibition of the cough response was calculated by comparing the number

of coughs in the GRC 17536-treated groups to the vehicle-treated group.[4][5]

All animal experiments were approved by an Institutional Animal Ethics Committee.[4]

3. Phase IIa Clinical Trial in Painful Diabetic Peripheral Neuropathy:

Objective: To assess the efficacy, safety, and tolerability of GRC 17536 in patients with

painful diabetic peripheral neuropathy.[9]

Study Design: A 4-week, randomized, double-blind, parallel-group, placebo-controlled proof-

of-concept study.[9]

138 eligible patients with chronic, painful diabetic peripheral neuropathy were randomized

in a 1:1 ratio to receive either GRC 17536 (250 mg orally twice daily) or a matching

placebo for 28 days.[7][8]

The primary efficacy endpoint was the change from baseline to the end of treatment in the

mean 24-hour average pain intensity, as measured by an 11-point numeric rating scale.[7]

[8]

Quantitative sensory testing was used to characterize the baseline phenotype of the

patients.[7][8]
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Safety and tolerability were assessed throughout the study.
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Caption: Signaling pathway of TRPA1 activation and its inhibition by GRC 17536.
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Caption: Experimental workflow for the pharmacological evaluation of GRC 17536.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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